{[3-Chloro-2-(methoxymethoxy)propyl]sulfanyl}benzene
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Overview
Description
{[3-Chloro-2-(methoxymethoxy)propyl]sulfanyl}benzene is an organic compound characterized by the presence of a benzene ring substituted with a sulfanyl group, which is further connected to a propyl chain bearing chloro and methoxymethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-Chloro-2-(methoxymethoxy)propyl]sulfanyl}benzene typically involves multi-step organic reactions. One common approach is to start with the chlorination of a suitable precursor, followed by the introduction of the methoxymethoxy group through etherification. The final step involves the formation of the sulfanyl linkage to the benzene ring under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and etherification processes, utilizing robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
{[3-Chloro-2-(methoxymethoxy)propyl]sulfanyl}benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The chloro group can be reduced to a hydrogen atom, yielding a less substituted derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
{[3-Chloro-2-(methoxymethoxy)propyl]sulfanyl}benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which {[3-Chloro-2-(methoxymethoxy)propyl]sulfanyl}benzene exerts its effects involves interactions with specific molecular targets. The sulfanyl group can participate in redox reactions, while the chloro and methoxymethoxy groups can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar reactivity in nucleophilic substitution reactions.
4-Methoxyphenylboronic acid: Another compound with a methoxy group, used in cross-coupling reactions.
Uniqueness
{[3-Chloro-2-(methoxymethoxy)propyl]sulfanyl}benzene is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both chloro and methoxymethoxy substituents, along with the sulfanyl linkage, differentiates it from other similar compounds and expands its utility in various fields of research.
Properties
CAS No. |
112091-39-1 |
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Molecular Formula |
C11H15ClO2S |
Molecular Weight |
246.75 g/mol |
IUPAC Name |
[3-chloro-2-(methoxymethoxy)propyl]sulfanylbenzene |
InChI |
InChI=1S/C11H15ClO2S/c1-13-9-14-10(7-12)8-15-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 |
InChI Key |
LEWADZUIUVOHNF-UHFFFAOYSA-N |
Canonical SMILES |
COCOC(CSC1=CC=CC=C1)CCl |
Origin of Product |
United States |
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